molecular formula C24H20N2O5 B433210 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile CAS No. 309278-46-4

2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile

Cat. No.: B433210
CAS No.: 309278-46-4
M. Wt: 416.4g/mol
InChI Key: OPLLNBSKIVEOTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups. This compound is part of the pyran family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile typically involves a multicomponent reaction. One common method includes the reaction of an aldehyde, malononitrile, and a β-ketoester in the presence of a catalyst. This reaction proceeds through a series of steps including condensation, cyclization, and isomerization to form the desired pyran derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or ammonium acetate are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen in the presence of a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with amino acids in the enzyme’s binding site, leading to inhibition of enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

The compound 2-amino-4-[3-(benzyloxy)-4-methoxyphenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile is a member of the pyranocoumarin family, which has garnered attention for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The compound can be synthesized through a multi-step process involving the condensation of various substituted phenols and carbonitriles. The synthetic route typically includes:

  • Preparation of Substituted Chalcones : Utilizing base-mediated aldol condensation reactions.
  • Cyclization : Formation of the pyranocoumarin structure through cyclization reactions involving carbonitriles.

The synthesis details can be referenced from studies that highlight similar compounds in the pyranocoumarin class .

Anticancer Properties

Recent studies have indicated that derivatives of pyranocoumarins exhibit significant anticancer activity. For instance, a related compound, 2-(4-benzyloxy-3-methoxyphenyl)-5-(carbethoxyethylene)-7-methoxy-benzofuran (BMBF), demonstrated anti-metastatic effects in hepatocellular carcinoma (HCC) cell lines. BMBF was shown to suppress cell proliferation and migration by modulating epithelial–mesenchymal transition (EMT) markers such as E-cadherin and vimentin .

Table 1: Summary of Biological Activities

Biological ActivityMechanism of ActionReference
AnticancerInhibition of cell migration and proliferation; modulation of EMT markers
AntimicrobialInhibition of bacterial growth; potential as an antibiotic agent
Anti-inflammatoryReduction of inflammatory cytokines

Antimicrobial Activity

Pyranocoumarins have also been studied for their antimicrobial properties. The biological activity profile indicates that these compounds can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections .

Anti-inflammatory Effects

Research has indicated that compounds within this class can exhibit anti-inflammatory properties by downregulating pro-inflammatory cytokines. This suggests a role in managing conditions characterized by chronic inflammation .

Case Studies

  • Hepatocellular Carcinoma (HCC) : BMBF's effect on Huh7 cells showed a significant reduction in cell viability at concentrations above 5 μM, with an IC50 value of approximately 38.15 μM after 48 hours. The compound's ability to modulate integrin α7 expression and its downstream signaling pathways (FAK/AKT) further elucidates its mechanism in inhibiting metastasis .
  • In Vitro Studies : Various assays including CCK-8 for cytotoxicity and Boyden chamber assays for migration demonstrated the efficacy of these compounds in cancer therapy settings.

Properties

IUPAC Name

2-amino-4-(4-methoxy-3-phenylmethoxyphenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O5/c1-14-10-20-22(24(27)30-14)21(17(12-25)23(26)31-20)16-8-9-18(28-2)19(11-16)29-13-15-6-4-3-5-7-15/h3-11,21H,13,26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPLLNBSKIVEOTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OCC4=CC=CC=C4)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.